5-(Toluene-4-sulfonyl)-1h-pyrrolo[2,3-b]pyridine
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Overview
Description
5-(Toluene-4-sulfonyl)-1h-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolopyridine core substituted with a toluene-4-sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Toluene-4-sulfonyl)-1h-pyrrolo[2,3-b]pyridine typically involves multi-step procedures. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with a suitable sulfonyl chloride, such as toluene-4-sulfonyl chloride, can yield the desired product through a series of intermediate steps involving nucleophilic substitution and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors and advanced catalytic systems to enhance yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
5-(Toluene-4-sulfonyl)-1h-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The sulfonyl group can be displaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom or the aromatic ring.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Nucleophilic Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nitration can yield nitro-substituted derivatives, while nucleophilic substitution can produce various sulfonamide or sulfone derivatives .
Scientific Research Applications
5-(Toluene-4-sulfonyl)-1h-pyrrolo[2,3-b]pyridine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing drugs with potential anti-inflammatory, anticancer, and antimicrobial activities.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Biological Studies: It is employed in studying enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 5-(Toluene-4-sulfonyl)-1h-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity . Additionally, the aromatic ring can participate in π-π stacking interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
5-(Benzene-4-sulfonyl)-1h-pyrrolo[2,3-b]pyridine: Similar structure but with a benzene sulfonyl group instead of toluene.
5-(Methanesulfonyl)-1h-pyrrolo[2,3-b]pyridine: Contains a methanesulfonyl group, offering different electronic properties.
Uniqueness
5-(Toluene-4-sulfonyl)-1h-pyrrolo[2,3-b]pyridine is unique due to the presence of the toluene-4-sulfonyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing compounds with specific biological activities and material properties .
Properties
Molecular Formula |
C14H12N2O2S |
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Molecular Weight |
272.32 g/mol |
IUPAC Name |
5-(4-methylphenyl)sulfonyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C14H12N2O2S/c1-10-2-4-12(5-3-10)19(17,18)13-8-11-6-7-15-14(11)16-9-13/h2-9H,1H3,(H,15,16) |
InChI Key |
OQWHCAGSOPQXQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C(=C2)C=CN3 |
Origin of Product |
United States |
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